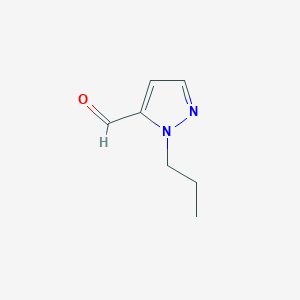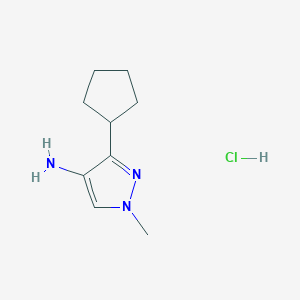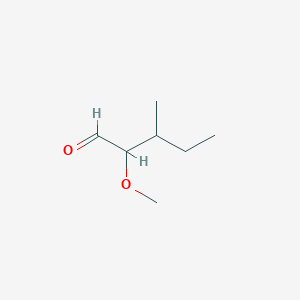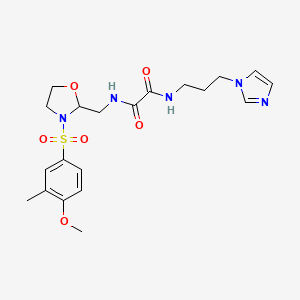
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27N5O6S and its molecular weight is 465.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound's analogs, such as imidazolidinone and oxazolidinone derivatives, have been synthesized through various methods, illustrating the versatility and adaptability of these frameworks in chemical synthesis. For instance, the preparation of imidazolidinone and oxazolidinone Fischer carbene complexes has been reported, showcasing the potential of these compounds in organometallic chemistry (Powers et al., 2001). Similarly, the copper-mediated N-alkynylation of carbamates, ureas, and sulfonamides demonstrates a general method for synthesizing ynamides, highlighting the compound's versatility in facilitating bond formation (Dunetz & Danheiser, 2003).
Antimicrobial Activities
Research into the antimicrobial activities of oxazolidinone derivatives has identified new potent antibacterial agents, underscoring the significance of structural modification in enhancing biological activity. One notable example is a novel oxazolidinone agent with an improved safety profile and high activity against Gram-positive pathogens, distinguishing itself by reduced potential for myelosuppression and monoamine oxidase inhibition (Gordeev & Yuan, 2014).
Herbicidal Activities
The exploration of novel ALS inhibitors, integrating sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide frameworks, has led to the synthesis of compounds with significant herbicidal activities. This research underscores the importance of specific structural features in achieving desired biological effects, with potential applications in agricultural science (Ren et al., 2000).
Corrosion Inhibition
Studies have also delved into the corrosion inhibition properties of benzimidazole and oxadiazole derivatives for mild steel in acidic environments. These investigations provide insights into the physicochemical interactions at play and highlight the compounds' potential in materials science (Ammal et al., 2018).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6S/c1-15-12-16(4-5-17(15)30-2)32(28,29)25-10-11-31-18(25)13-23-20(27)19(26)22-6-3-8-24-9-7-21-14-24/h4-5,7,9,12,14,18H,3,6,8,10-11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJJXDWFAGMJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

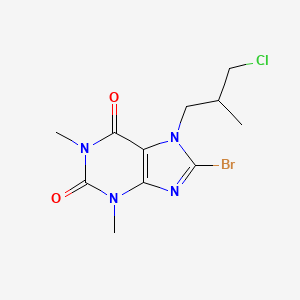
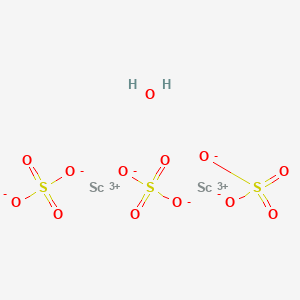
![2-(3-chlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2822038.png)
![ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2822040.png)
![2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2822041.png)
![5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2822042.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2822044.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822048.png)
![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
